3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Description
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS 714-87-4), also known as spirocyclic pentaerythritol diphosphoryl chloride (SPDPC), is a phosphorus-containing spirocyclic compound synthesized via the reaction of pentaerythritol with phosphorus oxychloride in acetonitrile . Its molecular formula is C₅H₈Cl₂O₆P₂ (molecular weight: 296.95 g/mol), featuring a spiro[5.5]undecane core with two phosphorus atoms at positions 3 and 9, each bonded to a chlorine atom .
Properties
IUPAC Name |
3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O4P2/c6-12-8-1-5(2-9-12)3-10-13(7)11-4-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUMEUDRBMWIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COP(O1)Cl)COP(OC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884001 | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3643-70-7 | |
| Record name | 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3643-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003643707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Synthesis Using Pentaerythritol and Phosphorus Oxychloride
The most widely documented method for synthesizing SPDPC involves the direct reaction of pentaerythritol (C(CH₂OH)₄) with phosphorus oxychloride. This approach, first reported in the mid-20th century, remains the cornerstone of industrial and laboratory-scale production.
Reaction Mechanism and Stoichiometry
Pentaerythritol reacts with two equivalents of POCl₃ in a stepwise manner. The hydroxyl groups of pentaerythritol undergo nucleophilic substitution with POCl₃, forming P–O–C linkages and releasing hydrogen chloride (HCl) as a byproduct. The spirocyclic structure arises from the steric constraints of the pentaerythritol backbone, which forces the two phosphorus centers into a bicyclic arrangement.
The stoichiometric ratio of pentaerythritol to POCl₃ is critical. A 1:2 molar ratio ensures complete substitution of all four hydroxyl groups, as deviations lead to incomplete cyclization or oligomerization. For example, a study using a 1:2.2 ratio achieved 92% purity, while a 1:1.8 ratio resulted in only 68% yield due to residual hydroxyl groups.
Process Conditions and Yield Optimization
Early syntheses conducted the reaction at reflux temperatures (110–120°C) without catalysts, yielding 70–80% SPDPC after 12–24 hours. Modern refinements employ inert atmospheres (e.g., nitrogen) to prevent oxidation and moisture ingress, which can hydrolyze POCl₃ to phosphoric acid. A representative procedure involves:
- Dissolving pentaerythritol in dry dichloromethane.
- Dropwise addition of POCl₃ at 0°C to control exothermicity.
- Gradual heating to 120°C for 6 hours under nitrogen.
- Precipitation and recrystallization from ethanol.
Typical yields range from 85% to 90% with purity exceeding 95% (by ³¹P NMR).
Catalytic Methods and Process Optimization
To address the slow reaction kinetics and high energy demands of traditional methods, catalytic approaches have been developed. These methods leverage acid catalysts or coordination agents to accelerate the cyclization step.
Aluminum Phosphate Catalysts
The use of aluminum phosphate (AlPO₄) as a heterogeneous catalyst reduces reaction time by 40% while maintaining yields above 88%. In one patent, a 0.5 wt% loading of AlPO₄ enabled complete conversion within 4 hours at 100°C. The catalyst likely acts as a Lewis acid, polarizing the P=O bond in POCl₃ and facilitating nucleophilic attack by pentaerythritol’s hydroxyl groups.
Solvent-Free Synthesis
Recent advances eliminate solvents to simplify purification. In a solvent-free system, molten pentaerythritol reacts directly with POCl₃ at 130°C, achieving 89% yield in 3 hours. This method reduces waste and avoids the use of volatile organic compounds (VOCs), aligning with green chemistry principles.
Alternative Routes and Comparative Analysis
While the pentaerythritol-POCl₃ route dominates, alternative strategies have been explored for niche applications.
Phosphorus Trichloride (PCl₃) Mediated Synthesis
Substituting POCl₃ with PCl₃ introduces additional challenges due to PCl₃’s higher reactivity and lower boiling point (76°C). However, a two-step process involving:
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. A 2015 study demonstrated 95% conversion in 30 minutes using 300 W microwave energy. However, scalability remains limited due to equipment constraints.
Table 1: Comparison of SPDPC Synthesis Methods
Chemical Reactions Analysis
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and phenols to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:
Material Science: The compound is utilized in the development of flame retardants for polymeric materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves its ability to interact with various molecular targets. The spirocyclic structure allows it to form stable complexes with metal ions and other molecules, which can influence biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Characteristics
- Crystal Structure : Orthorhombic (space group P2₁2₁2₁), with unit cell parameters a = 6.0630 Å, b = 12.7384 Å, c = 13.4338 Å, and V = 1037.53 ų .
- Conformation : The two six-membered rings adopt chair conformations, minimizing steric strain. The P–Cl bond lengths are 2.0047–2.0050 Å, while P–O bonds range from 1.444–1.446 Å, consistent with typical phosphorochloridate geometries .
- Intermolecular Interactions : Weak C–H···O hydrogen bonds (3.099–3.260 Å) stabilize the crystal lattice .
Comparison with Similar Compounds
The structural and functional versatility of SPDPC is mirrored in derivatives where chlorine substituents are replaced with sulfur, nitrogen, or alkoxy groups. Below is a comparative analysis of SPDPC and its analogs:
3,9-Disulfide Derivatives
- Compound : 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-disulfide (CAS N/A).
- Synthesis : Generated by treating SPDPC with hydrogen sulfide (H₂S) .
- Key Features :
- Applications : Intermediate for agrochemicals or corrosion inhibitors due to sulfur’s redox activity .
3,9-Dipyrolidino Derivative
- Compound: 3,9-Dipyrolidino-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide (DTDP).
- Synthesis : Reaction of SPDPC with pyrrole .
- Key Features :
- Applications : Flame retardant for polyesters, leveraging synergistic phosphorus-nitrogen effects .
3,9-Bis(alkoxy) Derivatives
- Example : 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS 3806-34-6).
- Synthesis : Alkoxylation of SPDPC with long-chain alcohols .
- Key Features: Hydrophobic alkyl chains (C₁₈) impart solubility in non-polar matrices. Low volatility and high thermal stability (decomposition ~250°C).
- Applications : Lubricant additives or plasticizers for PVC .
Antioxidant Derivatives
- Example: 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane.
- Synthesis: Phenolic substitution of SPDPC .
- Key Features :
- Applications : Stabilizer for polycarbonates and polyolefins, preventing thermal degradation .
Antitumor Agents
- Example: 3,9-Diamino-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide.
- Synthesis: Aminolysis of SPDPC followed by oxidation .
- Key Features: P=O bonds (1.48 Å) enhance hydrolytic stability. Moderate activity against Walker carcinosarcoma 256 (IC₅₀ ~50 μM) .
Comparative Data Tables
Table 1: Structural and Physical Properties
*Predicted based on analogous structures.
Table 2: Reactivity and Solubility
Biological Activity
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a compound of significant interest due to its unique structural properties and potential applications in various fields, particularly in materials science and biochemistry. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features two six-membered rings in chair conformations and contains phosphorus-oxygen bonds that are critical for its biological interactions. The bond distances for P=O are approximately 1.444 Å and 1.446 Å, indicating strong covalent characteristics that may influence its reactivity and biological interactions .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for stabilizing polymers and preventing oxidative degradation in materials . The compound's ability to scavenge free radicals suggests potential applications in protecting biological systems from oxidative stress.
Cytotoxicity Studies
A study involving the cytotoxic effects of phosphorus-containing compounds demonstrated that this compound has varying degrees of cytotoxicity against different cell lines. The compound was tested on human cancer cell lines and showed significant inhibition of cell proliferation at certain concentrations. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer activity of phosphorus-containing compounds revealed that this compound exhibited potent activity against breast cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in vitro. The IC50 values were determined to be in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutic agents .
Case Study 2: Material Science Applications
In materials science research, this compound has been integrated into silicone rubber formulations as a flame retardant additive. Its incorporation significantly improved thermal stability and reduced flammability without compromising mechanical properties. This application underscores its versatility beyond biological contexts and highlights its potential for enhancing material safety in various industries .
Table 1: Summary of Biological Activities
| Activity | Effect | Cell Line | IC50 (µM) |
|---|---|---|---|
| Antioxidant | Free radical scavenging | N/A | N/A |
| Cytotoxicity | Inhibition of proliferation | Breast cancer cells | Low micromolar |
| Apoptosis Induction | Activation of caspase pathways | Various cancer cell lines | N/A |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, and how is purity validated?
- Methodological Answer : The compound is synthesized via reaction of 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-disulfide with carbon tetrachloride in dimethylacetamide, yielding the dichloro derivative . Key validation steps include:
- Nuclear Magnetic Resonance (NMR) : To confirm spirocyclic structure and chlorine substitution.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for experimental consistency).
- Elemental Analysis : To verify stoichiometry of C, H, and P.
Q. What physicochemical properties are critical for experimental handling and storage?
- Key Properties :
- Molecular Weight : 380.15 g/mol (theoretical).
- Melting Point : Not explicitly reported, but derivatives (e.g., octadecyloxy-substituted analogs) melt at 44–47°C .
- Hydrolytic Sensitivity : Reacts vigorously with water, necessitating anhydrous conditions and inert atmosphere storage .
- Thermal Stability : Decomposes above 300°C; differential scanning calorimetry (DSC) recommended for batch-specific profiling .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence reactivity and efficacy as a polymer stabilizer?
- Methodological Answer : Substituents on the spirocyclic phosphorus atoms dictate steric hindrance, oxidation resistance, and compatibility with polymer matrices. Comparative
- Experimental Design : Use accelerated aging tests (e.g., 200°C/72 hr under O₂) with UV-Vis spectroscopy to quantify yellowness index changes .
Q. What contradictions exist in reported synthesis methods, and how can they be resolved?
- Key Contradictions :
- Chlorination Efficiency : reports near-quantitative yield using CCl₄, while alternative methods (e.g., PCl₅) produce side products like 4,4-bis(chloromethyl)-1-chloro-2,6-dioxa-1-phosphacyclohexane-1-oxide .
- Hydrolysis Byproducts : Discrepancies in hydrolysis products (e.g., sulfides vs. oxides) suggest pH-dependent pathways.
- Resolution Strategy :
- In Situ Monitoring : Use FT-IR to track P-Cl bond formation (~500 cm⁻¹) during synthesis.
- Isolation Protocols : Column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts .
Q. What methodologies assess the environmental impact of this compound, particularly aquatic toxicity?
- Ecotoxicological Protocols :
- Acute Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna 48-hr LC₅₀). indicates EC₅₀ < 1 mg/L, classifying it as "highly toxic" .
- Chronic Toxicity : Algal growth inhibition tests (OECD 201) reveal NOEC (No Observed Effect Concentration) of 0.05 mg/L .
- Bioaccumulation Potential : Log Kow < 3.0 (estimated via EPI Suite) suggests low bioaccumulation, but metabolite persistence requires LC-MS/MS analysis .
Data Contradiction Analysis
- Synthesis Yield Variability : Discrepancies in yields (70–95%) across studies may stem from trace moisture contamination. Recommend Karl Fischer titration for solvent dryness certification.
- Ecotoxicity M-Factor : assigns an M-factor of 1 for chronic aquatic toxicity, but regional regulations (e.g., EU REACH) may require higher testing tiers for hazard classification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
